

DDO-8958: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DDO-8958**

Cat. No.: **B15570812**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of **DDO-8958**, a potent and orally bioavailable BET BD1-selective inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, actionable data and methodologies.

Discovery of DDO-8958: A Structure-Guided Approach

The discovery of **DDO-8958** was the result of a rational, structure-guided design strategy aimed at achieving selectivity for the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins. The core principle of this discovery was the exploitation of subtle differences in the amino acid residues between the BD1 and BD2 bromodomains, particularly through the formation of multi-water bridges to enhance binding affinity and selectivity.

The workflow for the discovery of **DDO-8958** can be visualized as a multi-step process, beginning with computational modeling and culminating in a lead candidate with desirable pharmacological properties.



[Click to download full resolution via product page](#)

Figure 1: Discovery Workflow for DDO-8958

Synthesis Pathway of DDO-8958

The synthesis of **DDO-8958** is achieved through a multi-step synthetic route. A key step in the synthesis involves a Suzuki coupling reaction. The general synthetic scheme is outlined below.



[Click to download full resolution via product page](#)

Figure 2: Generalized Synthesis Pathway of **DDO-8958**

Quantitative Data Summary

The following tables summarize the key quantitative data for **DDO-8958**, including its binding affinity, selectivity, pharmacokinetic properties, and safety profile.

Table 1: Binding Affinity and Selectivity

Target	Assay	Kd (nM)[1]	IC50 (nM)	Selectivity (BD1 vs. BD2)
BRD4 BD1	ITC	72[1]	-	214-fold[1]
BRD4 BD2	ITC	7370[1]	-	-
BRD2 BD1	HTRF	-	Low nM	-
BRD3 BD1	HTRF	-	Low nM	-
BRDT BD1	HTRF	-	>1000	-

Table 2: In Vitro and In Vivo Pharmacokinetics

Parameter	Species	Value	Units
Solubility (pH 7.0)	-	203.4[1]	µg/mL
SGF Stability (24h)	-	87.1[1]	% remaining
SIF Stability (24h)	-	86.8[1]	% remaining
Rat Liver Microsome Half-life	Rat	0.82[1]	h
Rat Liver Microsome Clearance	Rat	14.4[1]	µL/min/mg
Mouse Plasma Protein Binding	Mouse	81.9[1]	%
Oral Bioavailability (F)	Mouse	42.2[1]	%
t _{1/2} (IV)	Mouse	2.61[1]	h
AUC _{0-t} (IV)	Mouse	466[1]	hng/mL
AUC _{0-t} (Oral)	Mouse	986[1]	hng/mL

Table 3: Safety Profile

Assay	Target	IC50 (μM)
hERG Channel Inhibition	hERG	27[1]
CYP450 Inhibition	CYP1A2	>10[1]
CYP2C9	>10[1]	
CYP2C19	>10[1]	
CYP2D6	>10[1]	
CYP3A4	>10[1]	

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of DDO-8958 and Analogs

Reaction: Suzuki Coupling

- Reactants: Boronate intermediate (1.0 eq), Compound 18 (1.2 eq), Cesium Carbonate (Cs₂CO₃, 3.0 eq), and Dichloromethane adduct of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 eq).[1]
- Solvent: A mixture of 1,4-Dioxane and Water.[1]
- Procedure: The reactants are combined in the solvent and heated to 100 °C for 3 hours.[1]
- Purification: The crude product is purified by column chromatography to yield the final compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BET Bromodomain Inhibition

- Principle: This assay measures the binding of biotinylated histone H4 peptide to the GST-tagged BET bromodomain protein.
- Procedure:

- Test compounds are serially diluted in assay buffer.
- The BET bromodomain protein, biotinylated histone peptide, and the test compound are incubated together.
- A solution containing anti-GST-Europium cryptate and Streptavidin-XL665 is added.
- After incubation, the HTRF signal is read on a compatible plate reader.
- Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

- Principle: ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (K_d), stoichiometry, and thermodynamic parameters.
- Procedure:
 - The BET bromodomain protein is placed in the sample cell of the calorimeter.
 - **DDO-8958** is loaded into the injection syringe.
 - The inhibitor is titrated into the protein solution in a series of small injections.
 - The heat released or absorbed during each injection is measured.
- Data Analysis: The binding isotherm is fitted to a suitable model to determine the K_d.[\[1\]](#)

In Vivo Pharmacokinetic Studies in Mice

- Animals: Male ICR mice are used for the study.[\[1\]](#)
- Dosing:
 - Intravenous (IV): A single dose of 2 mg/kg is administered.[\[1\]](#)
 - Oral (PO): A single dose of 10 mg/kg is administered.[\[1\]](#)

- Sample Collection: Blood samples are collected at various time points post-dosing.
- Analysis: Plasma concentrations of **DDO-8958** are determined by LC-MS/MS.
- Data Analysis: Pharmacokinetic parameters such as half-life (t_{1/2}), area under the curve (AUC), and oral bioavailability (F) are calculated using appropriate software.[1]

CYP450 and hERG Inhibition Assays

- CYP450 Inhibition: The inhibitory effects of **DDO-8958** on the five major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are evaluated using a luminescent assay with specific substrates for each enzyme. IC₅₀ values are determined from the concentration-response curves.[1]
- hERG Inhibition: The potential for **DDO-8958** to inhibit the hERG potassium channel is assessed using an automated patch-clamp assay. The IC₅₀ value is determined by measuring the inhibition of the hERG tail current at various concentrations of the compound. [1]

In Vivo Antitumor Efficacy in a Pancreatic Cancer Xenograft Model

- Cell Line: MIA PaCa-2 pancreatic cancer cells are used to establish the xenograft model.[1]
- Animals: Immunocompromised mice are used.
- Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. **DDO-8958** is administered orally at doses of 40 or 80 mg/kg daily for 14 consecutive days.[1]
- Endpoints: Tumor volume and body weight are monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [DDO-8958: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15570812#ddo-8958-discovery-and-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com